5-(3-Chlorophenyl)-2-piperidone
Overview
Description
The compound “5-(3-Chlorophenyl)-2-piperidone” is a derivative of piperidone with a chlorophenyl group. Piperidones are a class of chemical compounds which contain a pyridine ring. The 3-chlorophenyl group is a phenyl group with a chlorine atom attached to the third carbon .
Synthesis Analysis
While specific synthesis methods for “5-(3-Chlorophenyl)-2-piperidone” were not found, general methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Application 1: Anticonvulsant Drug Candidate
- Scientific Field : Neurology - Epilepsy Treatment
- Summary of the Application : 5-(3-Chlorophenyl)-2-piperidone derivatives have been studied as potential anticonvulsant drugs. They act on voltage-gated sodium channels and exhibit anticonvulsant activity in maximal electroshock-induced seizure (MES) and 6Hz tests in mice .
- Methods of Application : The compounds were administered to mice, and their effects were observed in MES and 6Hz tests .
Application 2: Antinociceptive Activity
- Scientific Field : Neurology - Neuropathic Pain Management
- Summary of the Application : 5-(3-Chlorophenyl)-2-piperidone derivatives have been synthesized and evaluated for their anticonvulsant and analgesic (pain-relieving) properties .
- Methods of Application : The compounds were evaluated in acute models of epilepsy and in the formalin model of tonic pain .
- Results or Outcomes : One of the compounds showed more beneficial ED50 and protective index values than the reference drug—valproic acid. It also showed antinociceptive activity in the formalin model of tonic pain .
Application 3: Synthesis of Tetrazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : 5-(3-Chlorophenyl)-1H-tetrazole is a chemical compound used in the synthesis of various tetrazole derivatives .
Application 4: Antidepressant Drug Development
- Scientific Field : Neurology - Depression Treatment
- Summary of the Application : Derivatives of 5-(3-Chlorophenyl)-2-piperidone have been studied as potential antidepressant drugs. They act on serotonin 5-HT1A and 5-HT7 receptors, which play an important role in the pathogenesis and pharmacotherapy of depression .
- Methods of Application : The compounds were administered to mice, and their effects were observed in various behavioral tests .
Application 5: Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Application 6: Synthesis of Tetrazole Derivatives
properties
IUPAC Name |
5-(3-chlorophenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-3,6,9H,4-5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUFNVHBJHPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-piperidone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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